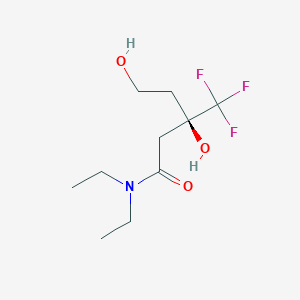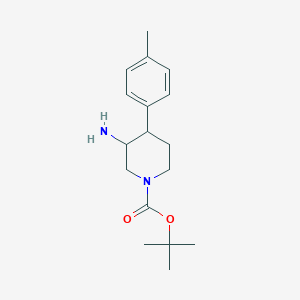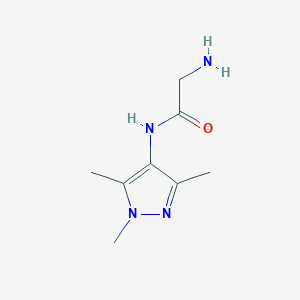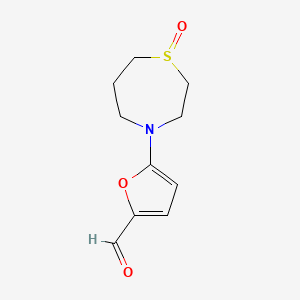
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate is a chemical compound with the molecular formula C9H9NaO4S This compound is known for its unique structure, which includes a benzodioxepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with a sulfinating agent in the presence of sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to achieve the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfhydryl derivatives, and substituted benzodioxepines
Aplicaciones Científicas De Investigación
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate involves its interaction with molecular targets and pathways. The compound can affect cellular processes by modulating enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antifungal and antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has a similar benzodioxepine ring system but with carboxylic acid groups instead of a sulfinic group.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound features a benzothiadiazine ring and exhibits different chemical properties and biological activities.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H9NaO4S |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
sodium;3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate |
InChI |
InChI=1S/C9H10O4S.Na/c10-14(11)7-2-3-8-9(6-7)13-5-1-4-12-8;/h2-3,6H,1,4-5H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
IVLPKOPTOYHCMF-UHFFFAOYSA-M |
SMILES canónico |
C1COC2=C(C=C(C=C2)S(=O)[O-])OC1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


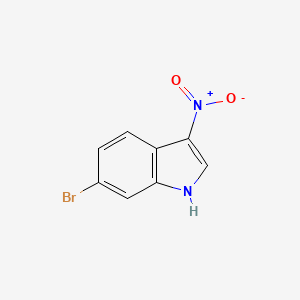
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
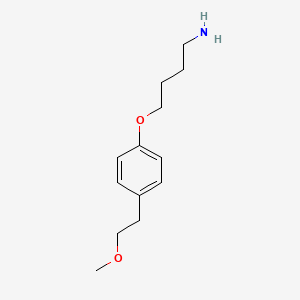
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

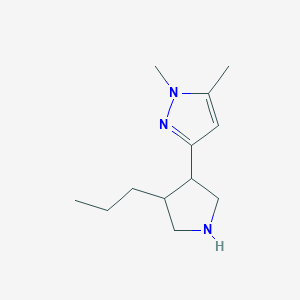
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
